Genistein 4'-O-glucuronide

Description

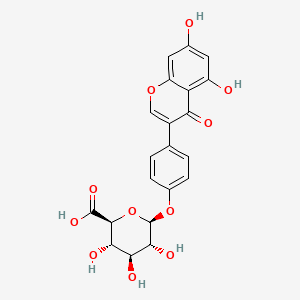

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEBJNCJBWUPCK-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671254 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245084-07-5 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Genistein 4'-O-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways Leading to Genistein 4 O Glucuronide Formation

Glucuronidation as a Primary Metabolic Route

Upon ingestion, genistein (B1671435) is extensively metabolized, primarily through Phase II conjugation reactions. nih.govwur.nl Glucuronidation, the process of attaching a glucuronic acid moiety to a substrate, is a major metabolic fate for genistein. nih.govnih.govmdpi.com This reaction increases the water solubility of genistein, facilitating its excretion from the body. ontosight.ai The formation of glucuronide conjugates, such as Genistein 4'-O-glucuronide, occurs in various tissues, most notably the liver and intestines. wur.nlnih.govontosight.ai

Uridine 5'-diphospho-glucuronosyltransferase (UGT) Isoforms Involved

The glucuronidation of genistein is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govnih.gov Several UGT isoforms have been identified as being capable of metabolizing genistein, with varying degrees of activity and specificity. nih.govacs.orgdrugbank.com The specific isoforms involved play a critical role in determining the metabolic profile of genistein in the body.

UGT1A9 is another major contributor to the hepatic metabolism of genistein. nih.govproteinatlas.org Research has shown that recombinant UGT1A9 effectively catalyzes the formation of genistein glucuronides. nih.gov In contrast to UGT1A1, UGT1A9 follows classic Michaelis-Menten kinetics for genistein glucuronidation. nih.gov Studies have indicated that UGT1A9 can be highly expressed and active in metabolizing genistein. nih.gov

The intestinal isoform UGT1A10 is also involved in the metabolism of genistein. nih.govgenecards.orguniprot.org Like UGT1A9, UGT1A10 has been reported to follow Michaelis-Menten kinetics for the glucuronidation of genistein. nih.gov Its presence in the intestine suggests a significant role in the initial metabolism of genistein following dietary intake. wur.nl The activity of UGT1A10, along with other intestinal UGTs, contributes to the extensive first-pass metabolism of this isoflavone (B191592).

UGT1A9 Activity in Genistein Glucuronidation

Regioselectivity of Glucuronidation at the 4' Position

Genistein possesses three hydroxyl groups at the 4', 5, and 7 positions, all of which are potential sites for glucuronidation. The attachment of glucuronic acid is not random; rather, it exhibits regioselectivity, meaning certain positions are favored over others. While the 7-hydroxyl position is often the primary site for glucuronidation, the 4'-position is also a significant target for conjugation, leading to the formation of this compound. nih.gov The specific UGT isoforms involved influence this regioselectivity. scispace.com For instance, while UGT1A1 primarily targets the 7-OH group, other isoforms like UGT1A10 show a tendency to metabolize the 4'-OH group more efficiently. scispace.com

Comparison with Genistein 7-O-glucuronide Formation

The two primary monoglucuronides of genistein formed in the body are Genistein 7-O-glucuronide and this compound. nih.gov In many studies, Genistein 7-O-glucuronide is reported as the major metabolite. nih.govresearchgate.net For example, in both human and rat hepatocyte incubations, Genistein 7-O-glucuronide accounted for over 50% of the incubated dose. nih.gov However, the formation of this compound is also substantial. The ratio of these two metabolites can vary depending on the specific UGT isoforms present and their relative activities in different tissues. nih.govscispace.com The kinetic parameters of the involved UGTs, such as their affinity (Km) and maximum velocity (Vmax) for each position, ultimately determine the balance between the formation of these two key glucuronide conjugates. acs.orgdrugbank.com

Table 1: UGT Isoforms Involved in Genistein Glucuronidation

| UGT Isoform | Kinetic Model | Primary Site of Expression | Reference |

|---|---|---|---|

| UGT1A1 | Substrate Inhibition | Liver | nih.govnih.gov |

| UGT1A9 | Michaelis-Menten | Liver | nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Genistein |

| This compound |

| Genistein 7-O-glucuronide |

| Uridine 5'-diphospho-glucuronic acid |

Sites of Genistein Glucuronidation

The formation of genistein glucuronides, including the 4'-O-glucuronide isomer, is a critical step in its metabolism and is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com This process occurs at several key sites within the body.

The small intestine is a primary site for the initial metabolism of genistein following absorption. wur.nlresearchgate.net This "first-pass metabolism" significantly reduces the amount of free, unconjugated genistein that reaches systemic circulation. nih.govacs.org Studies using human intestinal Caco-2 cell models have demonstrated that glucuronidation is a major metabolic pathway in intestinal cells. umich.edunih.gov In these cells, genistein is readily converted to its glucuronide conjugates. umich.edunih.govptfarm.pl While the 7-hydroxy group of genistein is often the preferred site for glucuronidation, the 4'-hydroxy group is also a target, leading to the formation of this compound. nih.govnih.gov

The UGT1A subfamily, particularly UGT1A1, UGT1A8, and UGT1A10, which are expressed in the intestine, play a significant role in this process. mdpi.comacs.org The formed glucuronides, such as this compound, are then transported out of the intestinal cells into the portal circulation. acs.orgumich.edu For genistein glucuronide, the rates of formation and excretion from Caco-2 cells are comparable, suggesting an efficient clearance from the enterocytes once formed. umich.edunih.gov

After passing through the intestines and entering the portal vein, the absorbed genistein and its intestinal metabolites travel to the liver, which is another major site for glucuronidation. nih.govontosight.ai The liver contains a high concentration of UGT enzymes that further metabolize any remaining free genistein and may also process its already conjugated forms. nih.govoup.com

In vitro studies using human liver microsomes and hepatocytes have confirmed that the liver actively produces genistein glucuronides. nih.govflemingcollege.ca In human hepatocytes, Genistein 7-O-glucuronide is the predominant metabolite, but this compound is also formed. flemingcollege.ca A study on 45 human livers identified UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7 as the key enzymes contributing to 95.6% of genistein glucuronidation in the liver. nih.gov The expression levels of these UGTs can vary significantly among individuals, leading to large differences in metabolic rates. nih.gov

| UGT Isoform | Primary Site of Expression | Role in Genistein Metabolism |

|---|---|---|

| UGT1A1 | Liver, Intestine | Contributes significantly to both hepatic and intestinal glucuronidation. mdpi.comacs.orgnih.gov |

| UGT1A8 | Intestine (extrahepatic) | Highly active in metabolizing genistein in the intestine. acs.org |

| UGT1A9 | Liver, Kidney | A major contributor to both hepatic and renal glucuronidation. mdpi.comnih.gov |

| UGT1A10 | Intestine (colon) | Shows specificity for genistein, highlighting the colon's role in its metabolism. mdpi.comacs.org |

| UGT2B7 | Liver, Kidney | Plays a role in hepatic and renal glucuronidation. nih.gov |

While the intestine and liver are the principal sites of genistein glucuronidation, other tissues may also contribute to its metabolism. The kidneys, for instance, express UGT enzymes, particularly UGT1A9 and UGT2B7, and have been shown to be capable of glucuronidating genistein. mdpi.comnih.gov Research has demonstrated a high correlation between the gene expression of these UGTs in the kidney and the rate of genistein glucuronidation. nih.gov Furthermore, studies with human breast cancer cell lines (MCF-7) have shown that these cells can produce genistein glucuronides, with Genistein 7-O-glucuronide being the major product, but also forming this compound. nih.gov This suggests that local, extrahepatic metabolism can occur within target tissues. nih.govacs.org

Hepatic Metabolism

Interaction with Other Conjugation Pathways

Glucuronidation does not occur in isolation. It operates concurrently with other Phase II conjugation pathways, primarily sulfation, leading to a complex profile of genistein metabolites in the body.

Sulfation, the transfer of a sulfonate group catalyzed by sulfotransferase (SULT) enzymes, is another major metabolic pathway for genistein that competes with glucuronidation. researchgate.netscispace.com This competition occurs in both the intestine and the liver. nih.gov The preference for glucuronidation over sulfation can depend on the substrate concentration. For example, in mouse small intestine fractions, sulfation was the dominant pathway at a low genistein concentration (2 μM), whereas glucuronidation was significantly faster at a higher concentration (10 μM). researchgate.net

In human liver cytosols, sulfation preferentially occurs at the 7-OH position of genistein over the 4'-OH position by a ratio of 8.4 to 1. scispace.com SULT1A1 is the most efficient enzyme for this reaction. scispace.com Genistein has also been shown to be a potent inhibitor of estrogen sulfation in breast cancer cells, more so than its inhibition of estrogen glucuronidation, indicating a significant interaction between the metabolic pathways of isoflavones and endogenous hormones. frontiersin.org

The presence of multiple hydroxyl groups on the genistein molecule allows for the formation of mixed conjugates, where both glucuronide and sulfate (B86663) groups are attached to the same molecule. Following the administration of soy products to human volunteers, several mixed-conjugate metabolites have been identified in plasma. nih.govnih.gov

One of the most prominent of these is Genistein-7-glucuronide-4'-sulfate (G-7G-4'S). nih.govnih.gov In fact, studies have shown that G-7G-4'S can be a major metabolite of genistein in human plasma, accounting for a significant percentage of the total genistein metabolites in circulation. nih.gov Another novel mixed conjugate, Genistein-4'-glucuronide-7-sulfate (G-4'G-7S), has also been identified. d-nb.info The formation of these diconjugates likely involves a multi-step process within the intestine and liver, where a mono-conjugated genistein (like this compound or Genistein-7-sulfate) undergoes a second conjugation reaction. nih.govd-nb.info

| Metabolite Name | Type of Conjugate | Significance |

|---|---|---|

| Genistein-7-O-glucuronide | Mono-glucuronide | Major glucuronide metabolite formed in liver and breast cells. nih.govflemingcollege.ca |

| This compound | Mono-glucuronide | Formed in both the intestine and liver. nih.govflemingcollege.ca |

| Genistein-7-sulfate | Mono-sulfate | A primary sulfated metabolite. d-nb.info |

| Genistein-4',7-diglucuronide | Di-glucuronide | A major metabolite found in human plasma. nih.gov |

| Genistein-7-glucuronide-4'-sulfate | Mixed (sulfoglucuronide) | Identified as a major circulating metabolite of genistein in humans. nih.govnih.gov |

| Genistein-4'-glucuronide-7-sulfate | Mixed (sulfoglucuronide) | A more recently identified novel metabolite. d-nb.info |

Concurrent Sulfation Pathways

Role of Precursor Glycosides in this compound Formation

In dietary sources like soybeans, genistein is predominantly found not in its free (aglycone) form, but as a glycoside, primarily genistin (B1671436). sci-hub.seroehampton.ac.uk This means a glucose molecule is attached to the genistein structure. For the body to absorb and utilize genistein, this glucose molecule must first be removed. This initial step of deglycosylation is a critical prerequisite for the subsequent formation of this compound and other metabolites. whiterose.ac.uk

Deglycosylation of Genistin to Genistein

The conversion of genistin to its aglycone form, genistein, is an essential hydrolytic process. roehampton.ac.uk This biotransformation is necessary because the glycoside form, genistin, is less readily absorbed by the body. mdpi.com The cleavage of the β-glycosidic bond releases the free genistein, which can then be absorbed and undergo further metabolism, including glucuronidation. sci-hub.sewhiterose.ac.uk This deglycosylation can begin as early as in the mouth and continues in the small intestine. whiterose.ac.uk

Intestinal β-glucosidase Activity

The primary catalysts for the deglycosylation of genistin are β-glucosidase enzymes. mdpi.comtandfonline.comkoreascience.kr These enzymes are present in the small intestine and are also produced by a variety of bacteria residing in the gut. sci-hub.sed-nb.info Several major groups of colonic bacteria, including Lactobacillus spp., Bacteroides spp., and Bifidobacterium spp., possess significant β-glucosidase activity. sci-hub.se

Research has shown that the efficiency of this enzymatic conversion can be influenced by various factors, including the specific microbial species present in the gut. mdpi.com For instance, studies have identified strains of Lactobacillus and Bifidobacterium with high β-glucosidase activity, highlighting their role in making isoflavones bioavailable. tandfonline.comnih.govgazi.edu.tr The activity of these enzymes is crucial as it dictates the rate at which genistein becomes available for absorption and subsequent conjugation reactions, such as the formation of this compound. researchgate.netnih.gov

The process of glucuronidation itself, which leads to the formation of metabolites like this compound, primarily occurs in the intestine and the liver. researchgate.netwur.nl This reaction involves the transfer of glucuronic acid to the genistein molecule, a process catalyzed by UDP-glucuronyltransferase enzymes. roehampton.ac.uk While several glucuronide conjugates of genistein can be formed, this compound is a significant metabolite found in circulation. science.govscispace.com

Table 1: Bacterial Genera with Notable β-glucosidase Activity

| Bacterial Genus | Role in Genistin Deglycosylation |

|---|---|

| Lactobacillus | Possesses β-glucosidase activity, contributing to the hydrolysis of genistin to genistein. sci-hub.semdpi.com |

| Bacteroides | A major group of colonic bacteria with demonstrated β-glucosidase activity. sci-hub.se |

| Bifidobacterium | Exhibits β-glucosidase activity, playing a key role in the bioconversion of isoflavone glycosides. sci-hub.semdpi.comnih.gov |

Pharmacokinetic Disposition of Genistein 4 O Glucuronide in Preclinical Models

Absorption Mechanisms of Genistein (B1671435) Glucuronides

Following administration, genistein is rapidly absorbed and extensively metabolized, primarily into glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netmagtech.com.cn The intestinal wall is a primary site for the glucuronidation of genistein. oup.com

Role of Carrier-Mediated Transport Systems

Due to their limited passive permeability, carrier-mediated transport systems are crucial for the disposition of genistein glucuronides. researchgate.net Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), play a significant role in pumping these conjugates out of cells, for instance, into the intestinal lumen or bile. researchgate.nethelsinki.fi Research indicates that genistein glucuronides are good substrates for both MRP and BCRP in rodents. magtech.com.cn Inhibition or knockout of BCRP has been shown to significantly decrease the intestinal excretion of genistein glucuronides, leading to increased plasma levels of both the metabolites and the parent genistein. magtech.com.cn This highlights the importance of these transporters in limiting the systemic exposure to genistein and its glucuronides. Conversely, uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are involved in the uptake of these conjugates into organs like the liver and kidney for further metabolism and elimination. researchgate.net

Systemic Distribution in Animal Models

Plasma Concentration Profiles of Genistein 4'-O-glucuronide

In preclinical animal models, after oral administration of genistein, its glucuronide conjugates, including this compound, are the predominant forms found in plasma, with concentrations significantly higher than the free aglycone. mdpi.comnih.gov Studies in rats and mice show that more than 80% of circulating genistein is in the form of glucuronides and sulfates. nih.gov

In a study where rats were given genistein orally at doses of 6.25, 12.5, and 50 mg/kg, the area under the curve (AUC) for glucuronidated genistein was substantially higher than that for the parent compound, indicating extensive first-pass metabolism. nih.gov The plasma concentration of genistein often shows a secondary peak, which is indicative of enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine. nih.gov

Table 1: Plasma Pharmacokinetic Parameters of Glucuronidated Genistein in Rats After Oral Administration

| Dose (mg/kg) | AUC (0-t) (mg·min·L⁻¹) |

|---|---|

| 6.25 | 173.8 |

| 12.5 | 470.7 |

| 50 | 1721.2 |

Data sourced from a study on dose-dependent absorption of genistein in rats. nih.gov

Tissue Distribution Patterns of Genistein Glucuronides

The distribution of genistein glucuronides into various tissues has been investigated in animal models. While the hydrophilic nature of these conjugates might limit their distribution into certain tissues compared to the lipophilic aglycone, they have been detected in various organs. nih.gov In pregnant rats, genistein and its conjugated metabolites have been found to be transported to the fetus, including the fetal brain. oup.com Studies in women have also shown that isoflavone (B191592) metabolites, predominantly glucuronides, are distributed to breast tissue. mdpi.com In one study, the major metabolites in breast tissue were identified as genistein-7-O-glucuronide and daidzein-7-O-glucuronide, with 98% of the isoflavones being glucuronidated. mdpi.com Similarly, monoglucuronides of genistein were identified as primary metabolites in prostate tissue. mdpi.com

Elimination Pathways of this compound

The primary elimination pathways for this compound and other genistein conjugates are through biliary and urinary excretion. nih.gov Being water-soluble, these metabolites are readily filtered by the kidneys and excreted in the urine. nih.gov Biliary excretion is another major route, where the glucuronides are transported from the liver into the bile and then eliminated via the feces. nih.govresearchgate.net

In rats administered different doses of genistein, significant amounts of glucuronidated genistein were recovered in both urine and bile. nih.gov The cumulative urinary and biliary excretion of these conjugates increased with the dose, although not always in a linear fashion, suggesting that at higher doses, the metabolic and excretory pathways may become saturated. nih.gov Enterohepatic recycling, where biliary-excreted glucuronides are hydrolyzed back to genistein by gut bacteria and reabsorbed, can prolong the half-life of genistein in the body. researchgate.net

Table 2: Cumulative Excretion of Glucuronidated Genistein in Rats Over 24 Hours

| Dose (mg/kg) | Cumulative Urinary Excretion (µg) | Cumulative Biliary Excretion (µg) |

|---|---|---|

| 6.25 | 217.8 ± 52.1 | 108.5 ± 35.2 |

| 12.5 | 583.1 ± 106.9 | 423.5 ± 158.3 |

| 50 | 1108.4 ± 88.1 | 853.7 ± 320.8 |

Data represents mean ± SD from a study in rats. nih.gov

Renal Excretion in Conjugated Forms

In preclinical models, the elimination of genistein and its metabolites occurs significantly through renal pathways, with the compound being excreted primarily in its conjugated forms. Following administration, genistein undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. These hydrophilic metabolites are then cleared from the body, in part, via urinary excretion.

Studies in rats have demonstrated that after administration of genistein, a notable portion is recovered in the urine as glucuronide conjugates. mdpi.comwur.nl Specifically, genistein is mainly excreted as monoglucuronides, with smaller amounts appearing as diglucuronides and sulfoglucuronides. wur.nl In human plasma, approximately 86% of genistein is found as glucuronides, and 13% as sulfates, with similar proportions observed in urine samples. nih.gov While a significant portion of genistein conjugates enters enterohepatic circulation, urinary excretion remains a key elimination route for systemically available glucuronides like this compound. magtech.com.cn The process is facilitated by the high water solubility of the glucuronide conjugates, which limits their reabsorption in the renal tubules and promotes their excretion in urine. mdpi.com

Biliary Excretion

Biliary excretion is a critical pathway in the disposition of this compound and other genistein conjugates, serving as the primary entry point for enterohepatic recirculation. magtech.com.cnnih.gov After genistein is metabolized in the liver to form glucuronides, these conjugates are actively transported from hepatocytes into the bile. mdpi.comnih.gov This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes. mdpi.com

Enterohepatic Recirculation of Genistein Glucuronides

Hepatoenteric Recycling Mechanisms

The prolonged half-life of genistein in the body is largely attributed to extensive recycling mechanisms involving the liver and the intestine. mdpi.com These processes, known as enterohepatic and hepatoenteric recycling, allow for the repeated circulation of genistein and its metabolites.

Enterohepatic Recirculation (EHR) traditionally refers to the pathway where glucuronides formed in the liver are secreted into the bile, travel to the intestine, are hydrolyzed back to the parent aglycone (genistein) by gut bacteria, and are then reabsorbed into the portal circulation to return to the liver. mdpi.comnih.govacs.org

A more recently defined mechanism is Hepatoenteric Recycling (HER) , which is particularly relevant for orally administered compounds. In HER, genistein is first glucuronidated in the intestine. These enterically-derived glucuronides are absorbed, travel via the portal vein to the liver, are taken up by hepatocytes, and then actively excreted back into the bile without being metabolized further in the liver. nih.govresearchgate.net From the bile, they re-enter the intestinal lumen, where they can be deconjugated and reabsorbed, completing the cycle. nih.gov This recycling between the liver and intestine, driven by transport proteins, significantly impacts the systemic and local exposure of both genistein and its glucuronide conjugates. mdpi.comnih.gov

Influence of Gut Microbiota on Glucuronide Deconjugation

The gut microbiota plays an indispensable role in the enterohepatic circulation of genistein glucuronides. mdpi.comtandfonline.com The glucuronide conjugates, such as this compound, that are excreted into the intestinal lumen via bile are generally too large and polar to be reabsorbed directly. wur.nl Their return to systemic circulation depends on enzymatic hydrolysis by the gut microbiota. tandfonline.comnih.gov

Intestinal bacteria produce enzymes known as β-glucuronidases (GUS), which cleave the glucuronic acid moiety from the genistein conjugate. mdpi.comnih.gov This deconjugation process regenerates the parent aglycone, genistein, in the intestinal lumen. researchgate.nettandfonline.com The released genistein is more lipophilic and can be readily reabsorbed across the intestinal epithelium into the portal circulation, allowing for another cycle of metabolism and distribution. mdpi.comtandfonline.com The activity of microbial β-glucuronidases is therefore a critical rate-limiting step that sustains enterohepatic recycling and contributes to the long plasma half-life of genistein. researchgate.nettandfonline.com Studies have identified bacterial genera such as Bacteroides and Eubacterium as being involved in this hydrolytic process. nih.gov

Impact of Efflux Transporters (e.g., BCRP, MRP2) on Disposition

The movement of this compound across cellular membranes in the liver and intestine is not a passive process but is actively controlled by efflux transporters, primarily from the ATP-binding cassette (ABC) transporter superfamily. magtech.com.cnnih.gov Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) are key players in this process. mdpi.commagtech.com.cn

These transporters are strategically located on the apical membrane of hepatocytes and enterocytes. mdpi.comnih.gov

In the liver , BCRP and MRP2 pump genistein glucuronides from hepatocytes into the bile, initiating biliary excretion and subsequent enterohepatic recycling. mdpi.comnih.gov

In the intestine , these same transporters efflux genistein glucuronides formed within enterocytes back into the intestinal lumen, a process contributing to both first-pass metabolism and hepatoenteric/enteroenteric recycling. mdpi.commagtech.com.cn

Interactive Data Table: Kinetic Parameters for Genistein Glucuronide Transport

The following table summarizes in vitro kinetic parameters for the transport of genistein glucuronide by key efflux transporters, as determined in various preclinical cell models. mdpi.com

| Transporter | Cell Line Used | Jmax (pmol/mg/min) | Km (mM) |

| BCRP | MDCKII-hBCRP | 170 | 11.3 |

| MRP2 | MDCKII-hMRP2 | 6.86 | 1.73 |

| MRP3 | HEK293-mMrp3 | 30 | 1.3 |

Biological Activities and Mechanisms of Action of Genistein 4 O Glucuronide

Direct Activity of the Conjugated Form

The direct biological activity of Genistein (B1671435) 4'-O-glucuronide, independent of its conversion back to the aglycone, has been a subject of scientific investigation. While generally less potent than its aglycone counterpart, studies suggest that it is not entirely inert.

In Vitro Studies on Specific Cellular Processes

In vitro research has explored the direct effects of Genistein 4'-O-glucuronide on various cellular functions. Although the aglycone, genistein, is a well-documented inhibitor of protein tyrosine kinases and topoisomerase II, and can modulate cell cycle and induce apoptosis, the glucuronidated form exhibits significantly reduced activity in these areas. ptfarm.pl However, some studies indicate that glucuronides of isoflavones, including genistein, can activate human natural killer cells, suggesting a potential role in the innate immune system. rsc.org

Comparative Analysis of Glucuronide vs. Aglycone Bioactivity

Comparative studies consistently demonstrate that the estrogenic potency of genistein aglycone is significantly higher than its corresponding glucuronides, including this compound. chemfaces.com This difference in bioactivity is largely attributed to the structural change brought about by glucuronidation, which can hinder the molecule's ability to bind to cellular receptors and enzymes. nih.gov For instance, the addition of the glucuronic acid moiety alters the lipophilicity and molecular size, which are critical for passive diffusion across cell membranes and interaction with intracellular targets. mdpi.com While the aglycone is readily absorbed, its glucuronide and sulfate (B86663) conjugates are the predominant forms found circulating in the plasma. nih.govmdpi.com

Table 1: Comparative Bioactivity of Genistein and its Glucuronide

| Compound | Biological Effect | Potency | Reference |

|---|---|---|---|

| Genistein (Aglycone) | Estrogenic Activity | High | chemfaces.com |

| Genistein Glucuronides | Estrogenic Activity | Significantly Lower | chemfaces.com |

| Genistein (Aglycone) | Inhibition of Protein Tyrosine Kinases | Potent | ptfarm.pl |

| Genistein Glucuronides | Activation of Natural Killer Cells | Mild | rsc.org |

Role as a Circulating Precursor and Bioactivation

A primary biological role of this compound is to act as a stable, circulating precursor that can be transported to various tissues throughout the body. Once it reaches target tissues, it can be converted back into the more biologically active genistein aglycone.

Reconversion to Genistein Aglycone in Target Tissues

The conjugates of genistein, including this compound, are considered important carriers of the aglycone to target tissues such as the breast and prostate. wur.nl This delivery mechanism allows for the localized release of the active compound where it may exert its biological effects. Studies have shown that after administration, genistein is predominantly found in its conjugated forms in plasma. nih.goveuropa.eu The reconversion to the aglycone in specific tissues is therefore a critical step for its bioactivity. Some studies suggest that these glucuronides act as precursors to the bioactive aglycones. researchgate.net

Enzymatic Hydrolysis by β-glucuronidase in Target Cells/Tissues

The bioactivation of this compound is primarily mediated by the enzyme β-glucuronidase. acs.orgrsc.org This enzyme is present in various tissues and can cleave the glucuronic acid moiety from the genistein molecule, thereby releasing the active aglycone. wur.nlresearchgate.net For example, treatment of samples with β-glucuronidase results in the formation of genistein, confirming the presence of its glucuronidated conjugates. wur.nl The activity of β-glucuronidase in target tissues can, therefore, influence the local concentration of free genistein and its subsequent biological effects. Research has indicated that even a small percentage of deconjugation in cells can be sufficient to explain the observed bioactivity of the glucuronide forms. chemfaces.com

Modulation of Molecular Targets and Signaling Pathways

Once converted back to its aglycone form in target tissues, genistein can modulate a wide array of molecular targets and signaling pathways. These actions are central to its observed biological effects, including its potential roles in cancer prevention and therapy. Genistein has been shown to influence cell cycle progression, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). ptfarm.plmdpi.comresearchgate.net

Key molecular targets of genistein include:

Protein Tyrosine Kinases (PTKs): Genistein is a known inhibitor of PTKs, which are crucial enzymes in signal transduction pathways that regulate cell growth and proliferation. ptfarm.plroehampton.ac.uk

Topoisomerase II: This enzyme is involved in DNA replication, and its inhibition by genistein can lead to cell cycle arrest and apoptosis. ptfarm.pl

Estrogen Receptors (ERs): Due to its structural similarity to estrogen, genistein can bind to ERα and ERβ, acting as a selective estrogen receptor modulator (SERM). nih.govresearchgate.net

NF-κB Signaling: Genistein can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. roehampton.ac.uk

Akt/PTEN Pathway: Regulation of this pathway by genistein can inhibit proliferation and induce apoptosis in cancer cells. roehampton.ac.uk

The modulation of these pathways can lead to downstream effects such as the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins and cell cycle inhibitors like p21. nih.govroehampton.ac.uk

Table 2: Key Molecular Targets of Genistein (Aglycone)

| Molecular Target | Cellular Process Affected | Reference |

|---|---|---|

| Protein Tyrosine Kinases | Cell Growth, Proliferation | ptfarm.plroehampton.ac.uk |

| Topoisomerase II | DNA Replication, Cell Cycle | ptfarm.pl |

| Estrogen Receptors (ERα, ERβ) | Gene Expression, Cell Proliferation | nih.govresearchgate.net |

| NF-κB | Inflammation, Cell Survival | roehampton.ac.uk |

| Akt/PTEN Pathway | Cell Proliferation, Apoptosis | roehampton.ac.uk |

Interaction with Estrogen Receptors (ERβ vs. ERα)

The biological activity of phytoestrogens is often linked to their interaction with estrogen receptors, ERα and ERβ. The parent compound, genistein, is known to bind to both receptors, exhibiting a significantly higher binding affinity for ERβ compared to ERα. nih.gov In a competitive binding assay, genistein's relative binding affinity for ERβ was reported as 87%, whereas for ERα it was only 4% of that of 17β-estradiol. nih.gov This preferential binding to ERβ is a key aspect of its activity profile. nih.govnih.gov

The addition of a glucuronide moiety, as in this compound, drastically reduces this binding affinity and subsequent estrogenic activity. chemfaces.com Studies comparing genistein with its glucuronide metabolites, such as genistein-7-O-glucuronide, have demonstrated that the estrogenic potency of the aglycone is substantially higher than that of its corresponding glucuronides in reporter gene assays for both ERα and ERβ. chemfaces.com The weak estrogenic effects sometimes observed upon exposure to genistein glucuronides in cell-based assays are largely attributed to the small percentage of the metabolite that gets deconjugated back to the active genistein aglycone by cellular enzymes. chemfaces.comaacrjournals.org Therefore, this compound itself is considered to have very low intrinsic estrogenic activity, acting primarily as a circulating precursor to genistein. aacrjournals.org

Table 1: Relative Binding Affinity (RBA) of Genistein for Estrogen Receptors

| Compound | RBA for ERα (%) | RBA for ERβ (%) | Reference |

|---|---|---|---|

| 17β-estradiol (E2) | 100 | 100 | nih.gov |

| Genistein | 4 | 87 | nih.gov |

Impact on Protein Tyrosine Kinase Activity

A primary mechanism of action for genistein is its ability to inhibit protein tyrosine kinases (PTKs). drugbank.comptfarm.pl It acts as a competitive inhibitor of ATP at the catalytic site of several PTKs, including the epidermal growth factor receptor (EGFR) kinase. ptfarm.pl This inhibition of tyrosine phosphorylation disrupts downstream signaling pathways that are crucial for cell growth and proliferation, contributing to genistein's anti-proliferative effects. ptfarm.plresearchgate.net Studies have established that the hydroxyl groups at the C-5, C-7, and C-4' positions on the genistein molecule are critical for its potent inhibitory activity against PTKs. frontierspartnerships.org

The biological activity of this compound on PTK is not well-documented, but it is expected to be significantly lower than that of the parent aglycone. The conjugation of a large, hydrophilic glucuronic acid molecule at the 4'-hydroxyl position would sterically hinder the compound's ability to fit into the ATP-binding pocket of the kinase. frontierspartnerships.org Research on synthetic derivatives has shown that adding a bulky group at the C-7 position abolishes the inhibitory action of genistein, suggesting that a similar modification at the 4' position would have a comparable negative impact. frontierspartnerships.org Therefore, any PTK inhibitory effects seen in tissues after the administration of genistein would likely depend on the local conversion of this compound back to free genistein.

Influence on Topoisomerase II Activity

Genistein has been identified as an inhibitor of topoisomerase II, a nuclear enzyme essential for DNA replication and chromosome organization. drugbank.comptfarm.plnih.gov By stabilizing the transient covalent complex between topoisomerase II and DNA, genistein leads to the accumulation of protein-linked DNA strand breaks. ptfarm.plwur.nl This DNA damage can trigger cell cycle arrest and apoptosis, contributing to its anticancer properties. ptfarm.plwur.nl

Direct studies on the effect of this compound on topoisomerase II are lacking. However, as with PTK inhibition, the activity is attributed to the aglycone structure. researchgate.netwur.nl The bulky glucuronide group would likely prevent the molecule from effectively intercalating or interacting with the enzyme-DNA complex. In one study, major circulating metabolites of genistein, such as genistein-4′,7-diglucuronide, did not exhibit the anti-apoptotic effects seen with genistein, suggesting they are inactive in this regard. nih.gov This implies that this compound is not a direct inhibitor of topoisomerase II and must be hydrolyzed to its aglycone form to exert such effects.

Effects on Cell Cycle Progression and Apoptosis Induction in Cell Lines

Genistein is well-documented to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. researchgate.netnih.govdtic.mil It commonly causes cell cycle arrest at the G2/M phase. nih.govdtic.mil This effect is associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin B1 and cdc2, and the upregulation of cyclin-dependent kinase inhibitors like p21. nih.govdtic.milnih.gov Genistein-induced apoptosis is mediated through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. scienceopen.com

In contrast, the glucuronidated metabolites of genistein appear to be largely inactive in inducing these effects. A study investigating the effects of Clostridioides difficile toxins on human colonic epithelial cells found that while genistein prevented toxin-mediated apoptosis, its major circulating metabolites, genistein-4′,7-diglucuronide and genistein-7-β-D-glucuronide-4′-sulfate, showed no anti-apoptotic activity. nih.gov This provides strong evidence that glucuronidation abrogates the ability of genistein to modulate apoptosis. Therefore, this compound is not considered a direct inducer of cell cycle arrest or apoptosis but may serve as a reservoir that, upon deconjugation, releases active genistein.

Table 2: Effects of Genistein on Cell Cycle and Apoptosis in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| HCT-116 / SW-480 | Colon Cancer | G2/M Arrest & Apoptosis | ↑ p53, ↑ p21, ↓ cdc2 | nih.gov |

| T47D | Breast Cancer | G2/M Arrest & Apoptosis | ↑ p21, ↓ cdc2 activity | dtic.mil |

| DU145 | Prostate Cancer | Growth Inhibition & Apoptosis | ↓ ERK1/2 activation | nih.gov |

| MKN (gastric) | Gastric Cancer | Apoptosis | ↑ Bax/Bcl-2 ratio | scienceopen.com |

Modulation of Specific Signaling Cascades (e.g., EGFR/Src, Akt-mTOR, NF-κB, MAPK)

Genistein influences a multitude of signaling cascades that are fundamental to cancer cell survival, proliferation, and inflammation. It is known to inhibit the EGFR/Akt/NF-κB pathway. nih.gov By suppressing Akt activity, genistein can prevent the activation of downstream targets like NF-κB, a key transcription factor involved in inflammation and cell survival. nih.gov Genistein also modulates the MAPK pathways (including ERK, JNK, and p38), which are critical in transmitting signals from the cell surface to the nucleus to control gene expression related to proliferation and apoptosis. nih.govmdpi.com Furthermore, genistein has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers. nih.govnih.govmdpi.com

There is no direct evidence to suggest that this compound can modulate these intricate intracellular signaling pathways. These pathways are typically initiated by interactions at the cell membrane (like with EGFR) or involve cytosolic enzymes (like Akt, MAPK). The hydrophilic nature and increased size of this compound would limit its passive diffusion across the cell membrane and its interaction with intracellular protein kinases. Therefore, the modulation of these signaling cascades is considered a hallmark of the aglycone, genistein, which can be released from its glucuronide conjugate. chemfaces.comaacrjournals.org

Influence on Oxidative Stress Responses

Genistein exhibits antioxidant properties, which contribute to its protective effects. nih.govroehampton.ac.uk It can scavenge free radicals directly and also enhance the body's endogenous antioxidant defense systems. nih.govroehampton.ac.uk For example, studies have shown that genistein can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. roehampton.ac.uk It can also modulate pathways involved in oxidative stress response, such as the Nrf2 pathway. ebi.ac.uk

The antioxidant capacity of flavonoids is heavily dependent on their chemical structure, particularly the presence and position of free hydroxyl groups. The process of glycosylation (attachment of a sugar), which is structurally similar to glucuronidation, has been shown to drastically reduce or eliminate the antioxidant activity of isoflavones. mdpi.com A study on genistein glycosides found that while genistein mono-glucosides retained some radical-scavenging activity, the addition of a larger sugar chain (gentiobioside) eliminated it. mdpi.com This strongly suggests that the conjugation of glucuronic acid at the 4'-position in this compound would significantly diminish its direct antioxidant capabilities. Its role in mitigating oxidative stress in vivo is likely indirect, occurring after its conversion back to free genistein. ontosight.ai

Potential Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Genistein has demonstrated anti-angiogenic properties in various experimental models. researchgate.netnih.gov It can inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), and by inhibiting signaling pathways in endothelial cells, such as the PTK and MAPK pathways. nih.govmdpi.com Interestingly, the effect of genistein on angiogenesis can be biphasic, with low concentrations promoting tube formation and high concentrations being inhibitory. nih.gov

The effect of this compound on angiogenesis has not been specifically studied. However, studies on other genistein metabolites suggest that the anti-angiogenic potency can be altered. For instance, in a chicken chorioallantoic membrane assay, genistein was a more potent inhibitor of angiogenesis than its metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF). roehampton.ac.uk Given that glucuronidation generally reduces the biological activity of genistein across various mechanisms, it is highly probable that this compound possesses little to no direct anti-angiogenic activity. chemfaces.com Its contribution to inhibiting angiogenesis in a physiological context would depend on its conversion to the active aglycone in target tissues.

Modulation of Immune Cell Function (e.g., Lymphocytes, Osteoclasts)

The isoflavone (B191592) genistein, primarily found in soy products, undergoes extensive metabolism in the body, with a significant portion being converted into glucuronide conjugates. Among these, this compound is a major metabolite. While much of the research has focused on the biological activities of the parent compound, genistein, emerging studies are beginning to shed light on the specific roles of its metabolites, including their influence on immune cell function.

Modulation of Lymphocyte Function

Lymphocytes, key components of the adaptive immune system, are critical for targeted defense against pathogens. Research into the immunomodulatory effects of genistein metabolites has revealed that they are not mere inactive byproducts but can possess their own distinct biological activities.

Natural Killer (NK) Cell Activity:

A notable study investigated the in vitro effects of genistein and its glucuronide metabolites on human natural killer (NK) cells, a type of cytotoxic lymphocyte that plays a crucial role in the innate immune response against tumors and viral infections. The research demonstrated that genistein glucuronides, specifically the 7-O-glucuronide which is structurally similar to the 4'-O-glucuronide, can activate human NK cells at nutritionally relevant concentrations. nih.gov

The study found that genistein glucuronides enhanced the cancer cell-killing capacity of NK cells at concentrations ranging from 0.1 to 10 micromol/L. nih.gov In contrast, the parent compound genistein showed an inhibitory effect on NK cell cytotoxicity at concentrations above 0.5 micromol/L. nih.gov This suggests that the glucuronidation of genistein may be a critical metabolic step that preserves or even enhances its beneficial immunomodulatory effects on certain lymphocyte populations.

Further research has corroborated the immunomodulatory potential of genistein itself, showing that it can increase lymphocyte proliferation and the cytolytic activity of lymphocytes. nih.gov However, it is important to distinguish these effects from those of its metabolites. One study noted that while genistein prevented toxin-mediated apoptosis in human colonic epithelial cells, its major circulating metabolites, genistein-4',7-diglucuronide and genistein-7-β-D-glucuronide-4'-sulfate, did not exhibit the same anti-apoptotic effects. nih.gov This highlights the functional differences that can exist between the parent isoflavone and its conjugated forms.

| Compound | Cell Type | Concentration | Observed Effect on NK Cell Cytotoxicity | Reference |

| Genistein glucuronide | Human peripheral blood NK cells | 0.1-10 µmol/L | Significant enhancement of K562 cancer cell killing | nih.gov |

| Genistein | Human peripheral blood NK cells | <0.5 µmol/L | Enhancement of NK cytotoxicity | nih.gov |

| Genistein | Human peripheral blood NK cells | >0.5 µmol/L | Significant inhibition of NK cytotoxicity | nih.gov |

| Genistein glucuronide | Human peripheral blood NK cells | 50 µmol/L | Inhibition of NK cytotoxicity | nih.gov |

Modulation of Osteoclast Function

Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and maintenance. Dysregulation of osteoclast activity can lead to bone disorders such as osteoporosis. The parent compound, genistein, has been shown to suppress osteoclast function. ptfarm.pl It has been reported to inhibit the differentiation of osteoclast precursor cells and the bone resorption activity of mature osteoclasts. nih.gov

The mechanisms underlying genistein's inhibitory effects on osteoclasts involve the regulation of key signaling pathways. For instance, genistein can inhibit the degradation of inhibitor-κB (I-κB) and the subsequent translocation of nuclear factor-κB (NF-κB) to the nucleus, a critical step in osteoclast formation.

Analytical Methodologies for Genistein 4 O Glucuronide Research

Extraction and Sample Preparation from Biological Matrices

The initial and critical step in the analysis of Genistein (B1671435) 4'-O-glucuronide involves its extraction and purification from complex biological environments. The choice of method depends heavily on the matrix from which the analyte is to be recovered.

Plasma, Urine, and Tissue Sample Processing

Plasma: The analysis of Genistein 4'-O-glucuronide in plasma often requires protein precipitation to remove larger molecules that can interfere with subsequent analysis. This is typically achieved by adding organic solvents like acetonitrile (B52724). d-nb.info Following protein removal, solid-phase extraction (SPE) is a commonly employed technique for further cleanup and concentration of the analyte. nih.gov One study reported optimal recoveries of this compound from rat plasma using Bond Elut Plexa cartridges with a sequential elution of ethyl acetate, methanol (B129727), and acetonitrile. nih.gov This method yielded an average recovery of 103 ± 6.1%. nih.gov Another approach for plasma sample preparation involves adding an extraction mixture of acetonitrile, formic acid, and vitamin C, followed by vortexing, incubation on ice, sonication, and centrifugation. d-nb.info

Urine: Urine samples, while generally less complex than plasma, still require processing to isolate this compound. Direct analysis of urine is often not feasible due to the presence of various interfering substances. ebm-journal.org A common approach involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by extraction of the resulting aglycone, genistein. aacrjournals.orgnih.gov However, for the direct analysis of the glucuronide conjugate, methods like methanol treatment for sample cleanup have been utilized. jfda-online.com This rapid method can be applied to both biofluids and other biological matrices before mass spectrometric analysis. jfda-online.com In some protocols, urine samples are digested with specific enzymes like β-glucuronidase to measure glucuronide conjugates, followed by extraction with diethyl ether. aacrjournals.org

Tissue: The extraction of this compound from tissue samples presents additional challenges due to the more complex matrix. Methanol treatment has been shown to be a rapid and economical clean-up method for tissue samples, such as liver, prior to mass spectrometric analysis. jfda-online.com The general principle involves homogenization of the tissue followed by extraction with a suitable solvent and subsequent purification steps similar to those used for plasma and urine.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate this compound from other metabolites and endogenous compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) often depends on the desired speed and resolution of the analysis.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC has been a cornerstone in the analysis of isoflavones and their metabolites for many years. ebm-journal.orgjfda-online.com For the separation of this compound, reversed-phase columns, particularly C18 columns, are most frequently used. jfda-online.com These columns separate compounds based on their hydrophobicity.

A typical HPLC method involves a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation of compounds with varying polarities. jfda-online.com The mobile phase often consists of a mixture of an aqueous solvent (like water with a small amount of acid, such as acetic or formic acid, to improve peak shape) and an organic solvent (commonly acetonitrile or methanol). jfda-online.com For instance, one method utilized a C18 column with a mobile phase gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. In a study identifying genistein glucuronides in human plasma, HPLC analysis showed that Genistein 7-O-glucuronide eluted earlier than this compound in a reversed-phase system. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.netazom.com This technology has been successfully applied to the analysis of genistein and its metabolites, including this compound. nih.govnih.gov

UHPLC methods for this compound often employ sub-2 µm particle columns and gradient elution with mobile phases similar to those used in HPLC, such as water, acetonitrile, and methanol mixtures. researchgate.net One study detailed a UHPLC method that separated genistein and 19 of its metabolites, including glucuronides, in under 25 minutes. researchgate.net Another UHPLC-based study successfully identified 64 metabolites of genistin (B1671436) in rats, demonstrating the power of this technique for comprehensive metabolic profiling. nih.govnih.gov The shorter analysis time is a key advantage, with one UPLC-MS/MS method for genistein and its metabolites completing the analysis within 4.5 minutes. nih.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for this compound due to its high sensitivity and specificity, which allows for accurate identification and quantification even at low concentrations in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity

Tandem mass spectrometry (MS/MS), often coupled with HPLC or UHPLC, is a powerful tool for the analysis of this compound. nih.govnih.gov This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides a high degree of specificity and sensitivity. researchgate.net

For example, a validated HPLC-MS/MS method using electrospray ionization (ESI) and selective reaction monitoring was developed for the simultaneous measurement of genistein and this compound in rat plasma. nih.gov Similarly, a UPLC-MS/MS method was developed to quantify genistein and its four phase II metabolites, including this compound, in mouse blood. nih.gov This method demonstrated a low limit of quantification (LLOQ) of 5 nM for this compound. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS), such as in UHPLC-LTQ-Orbitrap MS, further enhances the ability to identify and characterize metabolites by providing highly accurate mass measurements. nih.govnih.gov

Table 1: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ascorbic Acid |

| Daidzein (B1669772) |

| Diethyl ether |

| Equol (B1671563) |

| Ethyl acetate |

| Formic Acid |

| Genistein |

| This compound |

| Genistein 7-O-glucuronide |

| Genistin |

| Glycitein |

| Methanol |

| Vitamin C |

Table 2: Analytical Methodologies for this compound

| Parameter | Methodology | Details | Reference |

|---|---|---|---|

| Sample Preparation (Plasma) | Solid-Phase Extraction (SPE) | Bond Elut Plexa cartridges with sequential elution of ethyl acetate, methanol, and acetonitrile. | nih.gov |

| Protein Precipitation | Use of acetonitrile followed by vortexing, sonication, and centrifugation. | d-nb.info | |

| Sample Preparation (Urine) | Enzymatic Hydrolysis | Digestion with β-glucuronidase followed by diethyl ether extraction. | aacrjournals.org |

| Sample Cleanup | Methanol treatment prior to mass spectrometric analysis. | jfda-online.com | |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a gradient of 0.1% acetic acid in water and acetonitrile. | |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Sub-2 µm particle column with a gradient of water, acetonitrile, and methanol. Analysis time < 25 minutes. | researchgate.net | |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | UPLC-MS/MS with a lower limit of quantification (LLOQ) of 5 nM for this compound. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | UHPLC-LTQ-Orbitrap MS for comprehensive metabolite identification. | nih.govnih.gov |

Linear-Ion-Trap-Orbitrap and Triple-Quadrupole Systems

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred technology for the analysis of this compound. Two common types of mass spectrometers utilized in this research are triple-quadrupole (QqQ) and hybrid linear-ion-trap-Orbitrap systems.

Triple-Quadrupole (QqQ) Systems: These instruments are the gold standard for quantitative analysis due to their high sensitivity and specificity. They typically operate in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion—in this case, the deprotonated molecule of this compound ([M-H]⁻ at m/z 445.1). This selected ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion), such as the genistein aglycone fragment at m/z 269. This specific precursor-to-product ion transition is monitored over time, providing excellent selectivity and minimizing background interference.

One study utilized an API 3200-Qtrap triple quadrupole mass spectrometer to simultaneously quantify genistein and its metabolites, including this compound, in mouse blood. nih.gov The analysis was performed in negative ion mode with a TurboIonSpray™ source, completing the analysis within 4.5 minutes. nih.gov The high sensitivity of this UPLC-MS/MS method required only a 20 µL blood sample. nih.govnih.gov

Linear-Ion-Trap-Orbitrap Systems: This hybrid technology combines the features of a linear ion trap with a high-resolution Orbitrap mass analyzer. The Orbitrap analyzer measures the frequency of ion oscillations, which is then converted into a mass-to-charge ratio via a Fourier transform. This allows for very high-resolution and accurate mass measurements, which is invaluable for the structural confirmation and identification of unknown metabolites.

In the context of this compound research, these systems are used to screen for and tentatively identify metabolites in complex biological samples like plasma, urine, and bile. nih.gov For instance, a study on black soybean isoflavones used a UHPLC system coupled to both a Linear-Ion-Trap-Orbitrap and a triple-quadrupole MS to screen for metabolites and then quantify them. nih.gov The high mass accuracy of the Orbitrap helps to determine the elemental composition of the detected ions, confirming the presence of a glucuronide conjugate (a mass difference of 176 Da from the aglycone). mdpi.com The ion trap component can be used to perform fragmentation (MS/MS or MSⁿ) experiments, providing structural information to differentiate between isomers, such as this compound and Genistein 7-O-glucuronide. mdpi.com

Immunological Methods for Detection

Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Immunoassay (FIA), are alternative techniques that have been developed for the quantification of phytoestrogens. nih.gov

Validation Parameters in Analytical Method Development

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. Key parameters assessed during the validation of methods for this compound include linearity, the lower limit of quantification (LLOQ), precision, accuracy, and stability. nih.govnih.gov

Linearity and Lower Limit of Quantification (LLOQ)

Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

Several studies have established and validated these parameters for this compound using LC-MS/MS methods. The findings from two key studies are summarized below.

Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements from the same sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. These are usually evaluated at multiple concentration levels within a single day (intra-day) and over several days (inter-day). nih.gov

For the analysis of this compound, methods have been validated to show high precision and accuracy.

Stability of Analytes in Biological Samples

Assessing the stability of this compound in biological samples under various conditions is crucial to prevent degradation and ensure accurate quantification. Stability is tested under conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80 °C). acs.org

A study validating a method for quantifying this compound reported that the compounds were stable throughout the entire process, including sample storage, treatment, and analysis. nih.gov A significant stability consideration is the potential for in-vitro hydrolysis. It has been noted that genistein glucuronides can be hydrolyzed back to their aglycone form (genistein) in blood, whereas sulfate (B86663) conjugates tend to be more stable. researchgate.net Therefore, prompt processing and appropriate storage of samples are critical to maintain the integrity of the analyte.

Structure Activity Relationships Sar Pertaining to Genistein Glucuronidation

Influence of Glucuronidation Position on Biological Activity

Genistein (B1671435) possesses three hydroxyl groups at the C-5, C-7, and C-4' positions available for glucuronidation. The primary monoglucuronide metabolites found circulating in plasma are genistein-7-O-glucuronide (G-7-G) and genistein-4'-O-glucuronide (G-4'-G). mdpi.comnih.gov Additionally, diconjugates such as genistein-4',7-diglucuronide (G-4',7-diG) and genistein-7-glucuronide-4'-sulfate are also major metabolites found in human plasma. nih.govnih.gov

A general principle of genistein glucuronidation is that the addition of the bulky, hydrophilic glucuronic acid moiety drastically reduces the biological activity compared to the parent aglycone. This is particularly evident in terms of estrogenicity. The estrogenic potency of isoflavone (B191592) glucuronides is significantly lower than that of their corresponding aglycones. chemfaces.com Any weak estrogenic activity observed from the administration of genistein glucuronides is largely attributed to their deconjugation back to the active genistein aglycone within target cells or tissues. chemfaces.com Studies in breast cancer cell lines confirm this principle, showing that genistein stimulates cell growth, whereas its glucuronide metabolites have minimal to no effect unless they are hydrolyzed back to genistein.

While direct comparative studies on the specific biological activities of Genistein 4'-O-glucuronide versus Genistein-7-O-glucuronide are limited, the position of the hydroxyl groups is known to be critical for the estrogenic activity of the parent isoflavone, with the 4'- and 7-hydroxyl groups being particularly important. wur.nl Glucuronidation at either of these positions masks a key functional group required for potent estrogen receptor binding. For instance, studies have shown that genistein glucuronides are cleared from the body at different rates, suggesting that the position of conjugation influences the molecule's pharmacokinetics and interaction with cellular machinery. ucdavis.edu Research on MCF-7 breast cancer cells showed that while genistein was metabolized to both G-7-G and G-4'-G, the glucuronides themselves displayed weak activity.

Furthermore, some biological activities may be retained or even uniquely expressed by the glucuronide conjugate. For example, both genistein-7-O-glucuronide and daidzein-7-O-glucuronide have been shown to retain the ability to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL). nih.gov However, in other assays, such as those measuring anti-angiogenic effects, glucuronides of both genistein and daidzein (B1669772) were found to be ineffective at inhibiting endothelial cell migration and tubule formation, whereas the parent aglycones were active. rsc.org This indicates that for certain mechanisms of action, the glucuronide conjugate is essentially an inactive form of the molecule.

Stereochemical Considerations in Conjugate Activity

The process of glucuronidation introduces a new chiral center, adding to the stereochemical complexity of the resulting metabolite. The formal chemical name for this compound, (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, specifies the stereochemistry of the glucuronic acid moiety attached at the 4'-O position. researchgate.net

Currently, there is a lack of research specifically investigating the differential biological activities of the various stereoisomers of this compound. However, studies on related isoflavone metabolites underscore the potential importance of stereochemistry. For example, the daidzein metabolite equol (B1671563) has two enantiomers, (S)-equol and (R)-equol, which exhibit different biological effects. rsc.org A study investigating the anti-angiogenic properties of isoflavone metabolites used a racemic mixture of (R,S)-equol 7-β-D-glucuronide and noted the importance of testing the specific enantiomer that is formed in vivo. rsc.org This suggests that the spatial arrangement of the glucuronide conjugate could significantly influence its interaction with biological targets like enzymes and receptors. The specific stereoisomer produced during metabolism by UDP-glucuronosyltransferase (UGT) enzymes is likely to be the biologically relevant form, but further research is needed to isolate and test the activity of individual stereoisomers of this compound to fully understand its biological potential.

Comparative SAR with Other Isoflavone Conjugates

Comparing the structure-activity relationships of genistein glucuronides with those of other isoflavones, such as daidzein and its metabolite equol, reveals important differences based on the core isoflavone structure.

In terms of estrogenic activity, genistein and its glucuronides generally show higher potency than daidzein and its corresponding conjugates. One study reported that genistein glucuronides exhibit a twofold greater binding affinity for estrogen receptors than daidzein glucuronides. ucdavis.edu A direct comparison of the concentrations required to displace 50% of 17β-estradiol from mouse uterine estrogen receptors (CB50) demonstrated a clear hierarchy: genistein was the most potent, followed by its 7-O-glucuronide, then daidzein, and finally daidzein 7-O-glucuronide, which was the weakest binder. nih.gov

| Compound | Concentration for 50% Displacement (CB50) (μmol/L) |

|---|---|

| Genistein | 0.154 |

| Genistein 7-O-glucuronide (GG) | 7.27 |

| Daidzein | 1.6 |

| Daidzein 7-O-glucuronide (DG) | 14.7 |

Interestingly, for some biological activities, the glucuronides show effects that differ from the parent aglycone. In studies on the innate immune system, both daidzein glucuronide (DG) and genistein glucuronide (GG) were found to significantly enhance the cancer cell-killing ability of human natural killer (NK) cells at nutritionally relevant concentrations (0.1–10 µmol/L). nih.gov In contrast, while genistein itself was stimulatory at very low concentrations (<0.5 µmol/L), it became inhibitory at higher concentrations. nih.gov The glucuronides only showed inhibition at a much higher concentration of 50 µmol/L. nih.gov This indicates a distinct and potentially beneficial activity of the glucuronide conjugates themselves on immune function.

| Compound | Concentration Range (μmol/L) | Effect on NK Cell-Mediated Killing |

|---|---|---|

| Genistein | < 0.5 | Significant Enhancement |

| Genistein | > 0.5 | Significant Inhibition |

| Genistein 7-O-glucuronide (GG) | 0.1 - 10 | Significant Enhancement |

| Daidzein 7-O-glucuronide (DG) | 0.1 - 10 | Significant Enhancement |

| GG & DG | 50 | Inhibition |

However, in other contexts, the conjugates of both genistein and daidzein appear to be inactive. A study on angiogenesis found that while the parent aglycones (genistein and daidzein) and the glucuronide of the daidzein metabolite equol, (R,S)-equol 7-β-D-glucuronide, could inhibit key angiogenic processes, the glucuronides and sulfates of genistein and daidzein were ineffective. rsc.org This highlights that not all isoflavone glucuronides behave similarly and that the specific structure of the aglycone is a critical determinant of the conjugate's potential activity.

Advanced Preclinical Research Models and Experimental Approaches

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are fundamental for isolating and studying specific cellular and molecular mechanisms without the complexities of a whole organism. They allow for controlled experiments to elucidate the direct effects and metabolic pathways of compounds like Genistein (B1671435) 4'-O-glucuronide.

Human and Murine Cell Lines (e.g., Cancer Cell Lines, Endothelial Cells, Preadipocytes)

A variety of human and murine cell lines are employed to investigate the biological effects of genistein and its metabolites. These models are crucial for understanding their potential roles in various physiological and pathological processes.

Cancer Cell Lines: The effects of genistein have been extensively studied in numerous cancer cell lines. In breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), genistein has been shown to inhibit cell growth and proliferation. roehampton.ac.ukmdpi.com Studies using prostate cancer cell lines, including PC-3 and LNCaP, have demonstrated that genistein can induce cell cycle arrest and apoptosis. roehampton.ac.uk Furthermore, research on human embryonic carcinoma cells (NCCIT) and primary cancer cells from glioblastoma, rhabdomyosarcoma, and hepatocellular carcinoma has revealed that genistein can induce cell-cycle arrest. nih.gov While much of this research focuses on the parent compound, genistein, it is understood that glucuronidated forms like Genistein 4'-O-glucuronide are the primary circulating metabolites. nih.gov The conversion of genistein to its glucuronides within these cells or the direct effects of the glucuronides themselves are areas of active investigation. For instance, in Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal barrier, genistein is metabolized to both Genistein 7-O-glucuronide and this compound. nih.gov

Endothelial Cells: The vascular endothelium is a key target for the potential cardiovascular benefits of soy isoflavones. Studies using human aortic endothelial cells (HAECs) have shown that genistein can protect against apoptosis induced by inflammatory cytokines like TNF-α. nih.gov This protective effect involves the activation of specific signaling pathways, highlighting a potential mechanism for the vasculoprotective effects of genistein. nih.gov As this compound is a major metabolite in circulation, its role in mediating these endothelial effects is of significant interest.

Preadipocytes: The impact of genistein on fat cell development (adipogenesis) is studied using preadipocyte cell lines like 3T3-L1. Research has shown that genistein can inhibit the differentiation of these cells into mature adipocytes and suppress lipid accumulation. ebi.ac.ukresearchgate.net This suggests a potential role for genistein in modulating fat metabolism. The direct activity of this compound in these processes is an important area for future research to clarify the in vivo relevance of these findings.

Use of Recombinant Enzymes (e.g., UGTs) for Conjugation Studies

To understand the formation of this compound, researchers utilize recombinant UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are produced in cell systems, allowing for the study of specific enzyme isoforms in isolation.

This approach has been critical in identifying which human UGT enzymes are responsible for the glucuronidation of genistein. Studies have demonstrated that several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, can catalyze the formation of genistein glucuronides. nih.govresearchgate.net Specifically, recombinant human UGT1A1, UGT1A9, and UGT1A10 have been shown to produce both Genistein 7-O-glucuronide and this compound. nih.gov By comparing the formation rates and ratios of these two glucuronides by different UGT isoforms, researchers can determine the primary enzymes involved in genistein metabolism in various tissues, such as the liver and intestine. nih.govnih.gov For example, UGT1A1 and UGT1A9 are major contributors to genistein glucuronidation in the human liver. nih.gov

| Recombinant Human UGT Isoform | Catalytic Activity towards Genistein | Primary Glucuronide Product(s) | Reference |

|---|---|---|---|

| UGT1A1 | Active | Genistein 7-O-glucuronide, this compound | nih.govnih.gov |

| UGT1A6 | Specific to genistein | Not specified | nih.gov |

| UGT1A8 | Active | Not specified | nih.gov |

| UGT1A9 | Active | Genistein 7-O-glucuronide, this compound | nih.govnih.gov |

| UGT1A10 | Active | Genistein 7-O-glucuronide, this compound | nih.gov |

| UGT2B7 | Inactive or marginally active | N/A | nih.gov |

| UGT2B15 | Inactive or marginally active | N/A | nih.gov |

Cell-Free Systems for Biochemical Assays

Cell-free systems are utilized to study the biochemical properties and interactions of molecules like this compound in a simplified environment, devoid of intact cells. These systems can include purified enzymes and subcellular fractions like microsomes.